molecular formula C9H10FNO3 B3227255 (4-Amino-2-fluoro-5-methoxy-phenyl)-acetic acid CAS No. 1260793-35-8

(4-Amino-2-fluoro-5-methoxy-phenyl)-acetic acid

Cat. No. B3227255
CAS RN: 1260793-35-8
M. Wt: 199.18 g/mol
InChI Key: WQBDGBSQYPCKTG-UHFFFAOYSA-N
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Description

(4-Amino-2-fluoro-5-methoxy-phenyl)-acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as 5-Fluoro-2-methoxy-4-aminobenzoic acid or FMABA. The compound is a derivative of amino acids and is used in the synthesis of various pharmaceuticals and biologically active molecules.

Mechanism of Action

The exact mechanism of action of (4-Amino-2-fluoro-5-methoxy-phenyl)-acetic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial cell walls. The compound is thought to interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This leads to the disruption of the cell wall structure and ultimately, the death of the bacterial cell.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have low toxicity and is well-tolerated in laboratory animals. The compound has also been found to exhibit antioxidant activity, which may have potential applications in the prevention and treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (4-Amino-2-fluoro-5-methoxy-phenyl)-acetic acid in lab experiments include its ease of synthesis, low toxicity, and potent antibacterial activity. However, the compound has some limitations, including its limited solubility in water and some organic solvents.

Future Directions

There are several future directions for the research and development of (4-Amino-2-fluoro-5-methoxy-phenyl)-acetic acid. One potential direction is the synthesis of novel derivatives with improved solubility and antibacterial activity. Another direction is the investigation of the compound's potential applications in the prevention and treatment of oxidative stress-related diseases. Additionally, the compound's potential applications in the synthesis of other biologically active molecules should be explored.
In conclusion, this compound is a promising compound with potential applications in various fields. Its ease of synthesis, low toxicity, and potent antibacterial activity make it an attractive building block for the synthesis of various pharmaceuticals and biologically active molecules. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Scientific Research Applications

(4-Amino-2-fluoro-5-methoxy-phenyl)-acetic acid has been extensively studied for its potential applications in various fields. It has shown promising results in the synthesis of various pharmaceuticals and biologically active molecules. The compound has also been used as a building block for the synthesis of novel antimicrobial agents. It has been found to exhibit potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

2-(4-amino-2-fluoro-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4H,3,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBDGBSQYPCKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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